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Cyanine3 hydrazide

Cat. No.: B1192609
M. Wt: 472.67
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Cyanine (B1664457) Dyes in Fluorescent Labeling Technologies

The history of cyanine dyes dates back over 150 years, with the first synthesis reported in 1856. acs.orgnih.gov Initially used as photographic sensitizers, their potential as fluorescent probes in biological research began to be explored much later. nih.gov Early fluorescent dyes like fluorescein (B123965) and rhodamines laid the groundwork for fluorescent labeling, but they often presented limitations such as autofluorescence in certain tissue ranges, poor water solubility, and dye-to-dye quenching at higher labeling densities. biotium.com

A significant advancement came with the development of sulfonated cyanine dyes in the 1990s by Alan Waggoner and his colleagues. biotium.comglenresearch.com The introduction of negatively charged sulfonic acid groups enhanced water solubility, reduced aggregation-induced quenching, and improved biocompatibility, particularly at longer wavelengths. biotium.comglenresearch.com This led to the commercial availability of the popular Cy® dyes, including Cy3, Cy5, and Cy7, which became widely adopted for labeling nucleic acids and proteins due to their high extinction coefficients and good quantum yields. glenresearch.comglpbio.com The ability to tune the absorption and emission wavelengths by altering the polymethine chain length further expanded their utility. glenresearch.comglpbio.com

Distinctive Characteristics of Cyanine3 Hydrazide for Research Applications

This compound is a derivative of the widely used Cyanine3 dye, specifically modified with a hydrazide functional group. antibodies.comaatbio.comlumiprobe.com This modification provides a reactive handle that is highly specific for carbonyl groups (aldehydes and ketones). antibodies.comtargetmol.combroadpharm.com This selective reactivity is a key feature that distinguishes this compound and makes it particularly valuable for labeling biomolecules that contain or can be made to contain carbonyl moieties.

Key characteristics of this compound include:

Carbonyl Reactivity: The hydrazide group readily reacts with aldehydes and ketones to form stable hydrazone bonds. targetmol.comlumiprobe.com This reaction can be carried out in aqueous conditions, which is crucial for maintaining the integrity and activity of biological molecules like antibodies and proteins. lumiprobe.com

Specificity: This reactivity allows for the targeted labeling of molecules containing carbonyls, such as oxidized proteins, deaminated proteins, reducing saccharides, antibodies, and glycoproteins after periodate (B1199274) oxidation. antibodies.combroadpharm.comglpbio.commedchemexpress.com

Fluorescent Properties: As a Cyanine3 derivative, it exhibits characteristic fluorescence in the green to orange range. targetmol.com Cyanine3 is known for its high extinction coefficient and good quantum yield, contributing to bright fluorescence signals detectable by various fluorescent instruments like fluorometers, imagers, and microscopes. antibodies.comaatbio.cominterchim.fr The absorption maximum is typically around 550-555 nm and the emission maximum is around 565-570 nm. antibodies.comaatbio.cominterchim.fr

Solubility: this compound generally shows moderate solubility in water and good solubility in polar organic solvents such as DMF, DMSO, and alcohols. antibodies.comglpbio.com Sulfonated versions, like sulfo-Cyanine3 hydrazide, offer enhanced water solubility due to the presence of sulfonate groups, which also help reduce aggregation. glpbio.comtargetmol.comlumiprobe.comaxispharm.com

The chemical structure of this compound features a polymethine chain linking two substituted indolenine rings, with a hydrazide group attached, often via a linker. The specific molecular formula and weight can vary slightly depending on the exact salt form (e.g., dichloride) or specific linker used in different commercially available versions. For instance, one reported molecular formula is C30H40Cl2N4O with a molecular weight of 543.57 kDa antibodies.comglpbio.com, while another source lists a molecular weight of 872.85 aatbio.com.

The spectral properties are generally consistent across different preparations:

PropertyValueSource
Absorption Maximum555 nm antibodies.comaatbio.com
Emission Maximum570 nm antibodies.com
Emission Maximum565 nm aatbio.cominterchim.fr
Extinction Coefficient150000 M⁻¹cm⁻¹ antibodies.cominterchim.fr
Fluorescence Quantum Yield0.31 or 0.15 antibodies.comaatbio.com

Note: Some variations in reported values may exist between different sources or specific product formulations.

Scope and Significance in Modern Scientific Inquiry

This compound plays a significant role in contemporary chemical biology and material sciences primarily as a versatile fluorescent labeling reagent. Its ability to selectively target carbonyl groups allows for specific modifications and subsequent visualization or analysis of a variety of molecules.

In chemical biology, this compound is extensively used for:

Protein and Glycoprotein (B1211001) Labeling: It is valuable for labeling antibodies and other glycoproteins after periodate oxidation, which generates aldehyde groups from carbohydrate moieties. antibodies.comglpbio.commedchemexpress.com It can also label proteins that have undergone oxidative stress or deamination, processes that introduce carbonyls. antibodies.comglpbio.commedchemexpress.com This allows researchers to track protein localization, interactions, and modifications using fluorescence microscopy and other fluorescence-based techniques. targetmol.comaxispharm.com

Labeling of Reducing Sugars: Reducing saccharides, possessing free aldehyde or ketone groups, can also be labeled with this compound. antibodies.comglpbio.commedchemexpress.com

Molecular Probes: The specific reactivity can be leveraged to design molecular probes for detecting carbonyl-containing species or processes that generate them, such as oxidative stress. researchgate.net

In material sciences, while less directly highlighted in the provided context compared to biological applications, the core properties of cyanine dyes, including their optical characteristics and potential for conjugation, are relevant. Cyanine dyes, in general, are explored in areas like optical sensors and photovoltaic devices, where their light absorption and emission properties are critical. axispharm.comresearchgate.net The ability to functionalize cyanines, as seen with the hydrazide group in this compound, could potentially allow for their incorporation into materials through reactions with carbonyl-functionalized surfaces or polymers, although specific examples of this compound in material science applications were not prominently detailed in the search results.

The significance of this compound lies in its contribution to advancing research through specific and sensitive fluorescent labeling. Its compatibility with various fluorescent instruments and its distinct reactivity profile make it a valuable tool for studying complex biological systems and potentially for developing new functional materials. The continued development of cyanine dye derivatives with tailored reactivities and improved photophysical properties underscores their ongoing importance in modern scientific inquiry.

Properties

Molecular Formula

C30H40N4O2+

Molecular Weight

472.67

IUPAC Name

N/A

SMILES

CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(N[NH3+])=O)C4=CC=CC=C4C3(C)C.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Chemical Reactivity and Bioconjugation Strategies for Cyanine3 Hydrazide

Hydrazide Functional Group Reactivity with Carbonyl Entities

Hydrazides exhibit efficient reactivity with both aldehydes and ketones, leading to the formation of a stable hydrazone bond. This inherent specificity makes hydrazide chemistry a preferred method for selective labeling, particularly within complex biological matrices where numerous other functional groups are present.

Aldehyde and Ketone Ligations for Covalent Adduct Formation

The reaction between the hydrazide group of Cyanine3 hydrazide and aldehyde or ketone groups present on biomolecules results in the establishment of a covalent hydrazone linkage. This strategy is frequently employed for labeling glycoproteins and antibodies following periodate (B1199274) oxidation of their sugar moieties, a process that generates reactive aldehyde groups. It is also applicable for labeling proteins that have developed carbonyl groups due to oxidative stress or deamination, as well as for labeling reducing saccharides.

Mechanistic Pathways of Hydrazone Linkage Establishment

The formation of a hydrazone bond from the reaction between a hydrazine (B178648) (or hydrazide) and a carbonyl compound (aldehyde or ketone) typically proceeds via a two-step mechanism. Initially, the nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbon atom of the carbonyl group, forming a tetrahedral hemiaminal intermediate. Subsequently, this intermediate undergoes dehydration, expelling a water molecule and yielding the stable hydrazone product. While the initial nucleophilic attack is generally rapid, the dehydration step is often the rate-determining step, especially under neutral pH conditions. The reaction rate is typically optimal around pH 4.5, a condition where the carbonyl carbon is protonated, yet the hydrazine is not fully protonated.

Derivatization and Functionalization for Enhanced Research Utility

Modifications to the this compound structure can improve its properties, such as water solubility, which is essential for applications in biological systems.

Sulfo-Cyanine3 Hydrazide for Aqueous System Applications

Sulfo-Cyanine3 hydrazide is a sulfonated derivative of this compound, incorporating negatively charged sulfo groups into its structure. These modifications significantly increase its solubility in water, rendering it highly suitable for labeling procedures conducted in aqueous environments. This enhanced hydrophilicity is particularly advantageous when working with biomolecules like proteins and antibodies, facilitating efficient bioconjugation in biological and biomedical research.

Compatibility with Chemical Modification Reagents (e.g., Carbodiimides, Periodate Oxidation)

This compound and its sulfo derivative are compatible with commonly used chemical modification reagents that introduce carbonyl groups into biomolecules for subsequent hydrazone ligation. Periodate oxidation is a widely used technique to generate aldehydes from vicinal diols, particularly in glycoproteins and antibodies. The aldehydes produced by this method are highly reactive towards the hydrazide group. Furthermore, carboxyl groups present in proteins and peptides can be conjugated with sulfo-Cyanine3 hydrazide through the use of activating agents like carbodiimides (e.g., EDAC) or methyl morpholine (B109124) derivatives (e.g., DMTMM). This demonstrates the compatibility of this compound with carbodiimide (B86325) chemistry for activating carboxylic acids to react with the hydrazide moiety.

Data Table: Properties of this compound and Sulfo-Cyanine3 Hydrazide

PropertyThis compoundSulfo-Cyanine3 Hydrazide
AppearanceRed powderTo be determined
Molecular Weight ( g/mol )543.57630.78
Water SolubilityModerateHigh
ReactivityCarbonyl-reactive (Aldehydes, Ketones)Carbonyl-reactive (Aldehydes, Ketones)
Excitation Maximum (nm)~555~554, ~548
Emission Maximum (nm)~570~568, ~563
Extinction Coefficient (M⁻¹cm⁻¹)~150,000Not specified in sources
Fluorescence Quantum Yield~0.31Not specified in sources

Applications of Cyanine3 Hydrazide in Biomolecular Labeling and Probing

Nucleic Acid Labeling and Analysis

Cyanine3 hydrazide is widely used for the fluorescent labeling of DNA and RNA, enabling their detection and analysis in a variety of molecular biology techniques.

DNA Labeling for Hybridization and Sequencing Methodologies

This compound is a valuable tool for labeling DNA for use in hybridization-based techniques such as microarrays. In this context, DNA probes can be labeled with this compound and then hybridized to a target DNA sequence. The fluorescence emitted by the Cyanine3 dye allows for the detection and quantification of the target DNA.

Cyanine (B1664457) dyes, including Cy3, are frequently used in microarray analysis due to their high fluorescence quantum yields and minimal spectral overlap with other dyes like Cy5, making them suitable for multiplex detection. However, it is important to note that the fluorescent intensity of terminal cyanine dyes can be influenced by the base sequence of the oligonucleotide. For instance, fluorescence is generally higher with 5' guanines and subsequent adenines, while cytosine tends to suppress fluorescence.

The stability of cyanine dyes is another consideration in microarray experiments. They can be susceptible to photobleaching and degradation by atmospheric ozone, which can impact data quality. Strategies to enhance photostability, such as scanning microarrays in an aqueous solution with a reductive/oxidative system (ROXS), have been developed to mitigate these effects.

PropertyValue
Excitation Maximum (nm)~550
Emission Maximum (nm)~570
Quantum YieldHigh
Common ApplicationDNA Microarrays
Paired Dye in MultiplexingCy5

This table provides the general spectral properties of Cyanine3, which are relevant to its application in DNA labeling and detection.

RNA Labeling for Structural and Dynamic Investigations

This compound is instrumental in the study of RNA structure and dynamics, particularly through single-molecule Förster Resonance Energy Transfer (smFRET) microscopy. lumiprobe.com In this technique, two different fluorescent dyes, a donor (like Cy3) and an acceptor, are attached to specific locations on an RNA molecule. The efficiency of energy transfer between the donor and acceptor is dependent on the distance between them, providing a molecular ruler to measure intramolecular distances and conformational changes in real-time. lumiprobe.com

The labeling of RNA with this compound for smFRET studies often involves the 3'-end labeling of the RNA molecule. This is achieved by first oxidizing the 3'-terminal ribose sugar using sodium periodate (B1199274), which creates a reactive aldehyde group. The hydrazide group of the Cyanine3 molecule then reacts with this aldehyde to form a stable covalent bond.

These single-molecule studies provide valuable insights into RNA-protein interactions, RNA folding and unfolding, and the dynamics of RNA-based molecular machines. lumiprobe.com It has been observed that the fluorescence of Cy3 can be influenced by its local environment, for instance, it can be quenched by stacking with the end of an RNA helix or enhanced by interactions with certain proteins, a phenomenon known as protein-induced fluorescence enhancement (PIFE). lumiprobe.com

Nucleotide and Oligonucleotide Conjugation Techniques

The covalent attachment of this compound to nucleotides and oligonucleotides is a fundamental process for many of the applications discussed. The primary method for conjugating this compound to nucleic acids involves the reaction of its hydrazide group with a carbonyl group (an aldehyde or a ketone) on the nucleotide or oligonucleotide.

One common strategy for introducing a reactive aldehyde into an oligonucleotide is through the periodate oxidation of a 3'-terminal ribonucleotide. This method is highly specific for the 3'-end of the RNA molecule.

Alternatively, phosphoramidite building blocks containing protected hydrazide functionalities can be used in solid-phase oligonucleotide synthesis to introduce a hydrazide group at a specific position within the oligonucleotide. A novel approach also allows for the generation of the hydrazide functionality during the cleavage and deprotection of the oligonucleotide with hydrazine (B178648).

Hydrazide-modified oligonucleotides have shown enhanced reactivity at neutral and acidic buffer conditions compared to the more traditional amino-modified oligonucleotides. This makes them particularly useful for immobilization on surfaces, such as those used in microarrays.

Conjugation StrategyDescriptionKey Features
Periodate Oxidation of 3'-Ribonucleotide The cis-diol of the 3'-terminal ribose is oxidized with sodium periodate to form a reactive dialdehyde, which then reacts with this compound.Site-specific labeling of the 3'-end of RNA.
Hydrazide Phosphoramidites Phosphoramidites containing a protected hydrazide group are incorporated during solid-phase oligonucleotide synthesis.Allows for the introduction of a hydrazide at any desired position in the oligonucleotide.
Hydrazine Deprotection Ester-containing building blocks are incorporated into the oligonucleotide, and the hydrazide is generated during the final deprotection step with hydrazine.A novel method for introducing hydrazides.

This table summarizes different techniques for conjugating hydrazide-containing molecules like this compound to oligonucleotides.

Protein and Peptide Conjugation in Proteomics Research

This compound's reactivity towards carbonyl groups also makes it a valuable reagent for labeling proteins and peptides, particularly those that have been modified to contain aldehydes or ketones. broadpharm.comaatbio.com

Antibody and Glycoprotein (B1211001) Labeling via Periodate Oxidation

A primary application of this compound in proteomics is the labeling of glycoproteins, including antibodies. antibodies.comglpbio.com This method takes advantage of the carbohydrate moieties present on these proteins. The cis-diol groups within the sugar residues can be oxidized using a mild oxidizing agent like sodium periodate to generate reactive aldehyde groups. lumiprobe.com this compound can then be covalently attached to these aldehydes, resulting in a fluorescently labeled glycoprotein. lumiprobe.com

This site-specific labeling approach is advantageous because it targets the carbohydrate portion of the glycoprotein, which is often located away from the antigen-binding site of an antibody, thus minimizing the impact on its function. This method is widely used to prepare fluorescently labeled antibodies for use in immunoassays and other applications.

Labeling of Oxidatively Stressed or Deaminated Proteins

This compound can also be used to detect and label proteins that have been subjected to oxidative stress or deamination. antibodies.comglpbio.com Oxidative stress can lead to the formation of carbonyl groups on certain amino acid side chains (such as proline, arginine, lysine, and threonine) through various chemical reactions. Similarly, deamination can also introduce carbonyl functionalities into proteins.

By reacting with these newly formed carbonyl groups, this compound provides a fluorescent tag that allows for the detection and quantification of oxidatively damaged or deaminated proteins. This is a valuable tool in studies of aging, disease, and cellular stress responses.

Labeled BiomoleculeChemical ModificationReactive Group for Labeling
Glycoproteins (e.g., Antibodies)Periodate Oxidation of Carbohydrate MoietiesAldehyde
Oxidatively Stressed ProteinsOxidation of Amino Acid Side ChainsCarbonyl (Aldehyde or Ketone)
Deaminated ProteinsDeamination of Amino AcidsCarbonyl (Aldehyde or Ketone)

This table illustrates the types of protein modifications that enable labeling with this compound.

Site-Specific Labeling Techniques

This compound is a fluorescent dye specifically designed for the site-specific labeling of biomolecules that contain carbonyl groups, namely aldehydes and ketones. axispharm.combroadpharm.com The hydrazide functional group (-CONHNH2) of the dye chemoselectively reacts with aldehydes and ketones to form a stable hydrazone bond. lumiprobe.comthermofisher.com This reaction is particularly effective in aqueous solutions at a pH range of 5 to 7. thermofisher.com

The specificity of this reaction allows for the targeted labeling of biomolecules. Site-specificity can be achieved by targeting naturally present carbonyl groups or, more commonly, by chemically inducing them at specific locations within a biomolecule. lumiprobe.com For instance, proteins that have undergone oxidative stress or deamination can present carbonyl groups available for labeling. lumiprobe.com

A prevalent technique for site-specific labeling of glycoproteins, such as antibodies, involves the mild oxidation of cis-diol groups within their carbohydrate moieties. lumiprobe.com This oxidation, typically performed with sodium periodate, cleaves the bond between adjacent hydroxyl groups and converts them into reactive aldehyde groups. lumiprobe.comlumiprobe.com The this compound can then be introduced to specifically target these newly formed aldehydes, resulting in a fluorescently labeled glycoprotein. lumiprobe.com This method is advantageous for labeling antibodies as the glycosylation sites are often located far from the antigen-binding sites, minimizing interference with the antibody's function. lumiprobe.com

The reaction between this compound and a carbonyl group is outlined in the table below:

Reactant 1Reactant 2ProductBond Formed
This compoundAldehyde/KetoneCyanine3-labeled biomoleculeHydrazone

Recent findings have indicated that aniline can act as a catalyst in the reaction between hydrazides and aldehydes. thermofisher.com Aniline rapidly forms a Schiff base with the aldehyde, which increases the aldehyde's activation and facilitates its subsequent reaction with the hydrazide, leading to higher conjugation yields. thermofisher.com

Saccharide Labeling and Glycomics Studies

The specific reactivity of this compound towards carbonyl groups makes it a valuable tool in the field of glycomics for the study of saccharides and glycoconjugates. lumiprobe.com

Reducing saccharides are carbohydrates that contain a free aldehyde or ketone group in their open-chain form. lumiprobe.com This structural feature allows them to be directly conjugated with this compound without the need for prior chemical modification. researchgate.net The reaction forms a stable, fluorescently labeled hydrazone, enabling the detection and quantification of reducing sugars in various analytical techniques. nih.gov

This direct labeling approach is instrumental in the analysis of complex carbohydrate mixtures and in the characterization of glycoproteins after the enzymatic or chemical release of their glycan chains. nih.gov The high sensitivity of the Cyanine3 fluorophore allows for the detection of minute amounts of saccharides. interchim.fr

Saccharide TypeKey FeatureReaction with this compound
Reducing SaccharideContains a free aldehyde or ketone groupDirect conjugation to form a fluorescent hydrazone
Non-reducing SaccharideLacks a free aldehyde or ketone groupRequires chemical modification (e.g., oxidation) to introduce a reactive carbonyl group

This compound is extensively used for the derivatization and subsequent analysis of glycosylated biomolecules, such as glycoproteins. lumiprobe.comlumiprobe.com The process typically involves an initial oxidation step to generate aldehyde groups on the carbohydrate portions of the biomolecule. lumiprobe.com

A common method is the use of sodium periodate (NaIO4), which selectively oxidizes the vicinal diols present in the sugar residues of glycoproteins to create aldehydes. lumiprobe.com These aldehydes then serve as specific targets for conjugation with this compound. lumiprobe.com The resulting fluorescently tagged glycoprotein can be visualized in gels, detected by fluorescence microscopy, or quantified using various fluorescence-based assays. interchim.fr

This derivatization strategy offers a robust method for studying protein glycosylation, which plays a critical role in numerous biological processes. researchgate.net The specific labeling of the glycan moieties allows for the investigation of their structure, function, and dynamics.

A summary of the derivatization process is provided below:

StepReagent/ProcessPurpose
1. OxidationSodium Periodate (NaIO4)To generate aldehyde groups from cis-diols on the carbohydrate moiety.
2. ConjugationThis compoundTo react with the newly formed aldehydes, attaching the fluorescent dye.
3. AnalysisFluorescence DetectionTo visualize or quantify the labeled glycosylated biomolecule.

Advanced Imaging and Spectroscopic Methodologies Employing Cyanine3 Hydrazide

Fluorescence Microscopy Techniques

Cyanine3 hydrazide is extensively used in various fluorescence microscopy techniques to visualize cellular and subcellular structures with high specificity and resolution.

Confocal Microscopy for Cellular and Tissue Visualization

Confocal microscopy, a technique that provides high-resolution optical images with depth selectivity, greatly benefits from the properties of this compound. A primary application is the visualization of cell surface glycans and glycoproteins. nih.govrsc.orgmdpi.com Glycoproteins, which are involved in numerous cellular processes, can be selectively labeled by first oxidizing their sialic acid residues with a mild periodate (B1199274) treatment to generate aldehydes, which then serve as reactive sites for this compound. nih.govlumiprobe.comaxispharm.com This method allows for the precise localization of glycoproteins on the cell surface and within tissues.

In a representative study, researchers could visualize the distribution of specific glycan-binding receptors on PC-12 cells using cyanine (B1664457) dye-labeled oligosialic acids. rsc.org This approach enables the detailed mapping of these important cell surface molecules, providing insights into their roles in cell signaling and adhesion.

Interactive Data Table: Labeling of Cell Surface Glycoproteins with this compound for Confocal Microscopy

Target BiomoleculeLabeling StrategyCell/Tissue TypeImaging OutcomeReference
Sialylated GlycoproteinsPeriodate oxidation followed by reaction with this compoundJurkat cellsVisualization of cell surface glycan distribution nih.gov
Glycan-binding receptorsLabeling of a specific sugar epitope with Cy3PC-12 cellsImaging of receptor distribution on living cells rsc.org
Cell surface proteinsLabeling with membrane-impermeable sulfo-Cy3HeLa cellsSpecific visualization of cell surface protein localization microscopyu.com

Super-Resolution Imaging Applications

The advent of super-resolution microscopy has broken the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. Cyanine3 plays a crucial role in one such technique, Stochastic Optical Reconstruction Microscopy (STORM). nih.govmicroscopyu.comfluorofinder.com In STORM, photoswitchable fluorophores are used to temporally separate the emission of individual molecules, allowing for their precise localization.

Cy3 can function as a photoswitchable "activator" fluorophore when paired with a "reporter" fluorophore, such as Alexa Fluor 647. nih.govmicroscopyu.com The this compound derivative allows for the covalent attachment of the Cy3 activator to a molecule of interest, often an antibody, which in turn binds to the target structure. Upon illumination with a specific wavelength of light, the Cy3 activator facilitates the transition of the nearby reporter dye from a dark state to a fluorescent state, allowing for its detection and localization. This activator-reporter pair strategy has been successfully employed to achieve multicolor super-resolution imaging of cellular structures like microtubules and clathrin-coated pits. nih.gov

Interactive Data Table: Cyanine3 in Super-Resolution Microscopy (STORM)

Role of Cy3Reporter FluorophoreTarget StructureImaging ResolutionReference
ActivatorAlexa Fluor 647Microtubules, Clathrin-coated pitsNanoscale nih.gov
ActivatorCy5DNA constructs20 - 30 nm nih.gov
ActivatorCy5.5, Cy7DNA constructsNanoscale microscopyu.com

Live-Cell Imaging Approaches

The ability to visualize dynamic processes in living cells is crucial for understanding cellular function. This compound and other cyanine dye conjugates are well-suited for live-cell imaging due to their cell impermeability and bright fluorescence, which allows for the specific labeling and tracking of cell surface molecules without introducing the dye into the cytoplasm. nih.govsigmaaldrich.commerckmillipore.com

One key application is the study of receptor dynamics. For instance, neuropeptide receptors on the surface of living cells have been characterized by labeling their ligands, such as substance P, with Cy3. nih.govnih.gov Upon binding to the receptor, the fluorescently labeled ligand can be tracked as it is internalized by the cell, providing a real-time view of endocytosis. This approach allows for the investigation of receptor trafficking and signaling pathways in a dynamic cellular context.

Flow Cytometry for Cell Analysis and Sorting

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells. Cyanine3-based reagents are frequently used in flow cytometry to label specific cell populations for quantification and isolation. axispharm.comnih.govthermofisher.com The bright fluorescence of Cy3 allows for clear discrimination between labeled and unlabeled cells.

A notable application of Cy3 in flow cytometry is in monitoring the recovery of cell surface receptors after internalization. nih.govnih.gov Following the induction of receptor endocytosis, the reappearance of receptors on the cell surface can be quantified by incubating the cells with a Cy3-labeled ligand at various time points and analyzing the fluorescence intensity of the cell population by flow cytometry. This provides quantitative data on the rate of receptor recycling and resynthesis.

Interactive Data Table: Application of Cyanine3 in Flow Cytometry

ApplicationLabeled MoleculeCell TypeMeasured ParameterReference
Receptor Recovery MonitoringCy3-labeled Substance PTransfected cellsSurface receptor binding sites nih.govnih.gov
Reticulocyte QuantificationDiOC1 microscopyu.com (a cyanine dye)Blood cellsImmature erythrocyte population rsc.orgnih.gov
Cell Surface Protein LabelingCy3-NHS esterCHO-K1 cellsSpecificity of cell-surface labeling glpbio.com

Nucleic Acid Hybridization-Based Assays

This compound plays a significant role in assays based on nucleic acid hybridization, where it is used to label probes for the detection of specific DNA or RNA sequences.

Fluorescence In Situ Hybridization (FISH)

Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique that uses fluorescently labeled nucleic acid probes to detect and localize specific DNA sequences on chromosomes. Cy3-labeled probes are highly advantageous in FISH due to their exceptional brightness and photostability. fluorofinder.comnih.gov These properties lead to a high signal-to-noise ratio, enabling the clear visualization of target sequences.

Cy3-labeled probes have been shown to produce fluorescence signals that are 5 to 10 times more intense than those of fluorescein-labeled probes. fluorofinder.comnih.gov Furthermore, their resistance to photobleaching allows for prolonged exposure to excitation light, which is crucial for capturing high-quality images, especially when signals are weak. These characteristics make Cy3 an ideal fluorophore for multicolor FISH experiments, where multiple probes labeled with different fluorochromes are used to simultaneously visualize different chromosomal regions. nih.govresearchgate.netcreative-bioarray.comfrontiersin.org This technique is instrumental in identifying complex chromosomal rearrangements, which are often associated with genetic disorders and cancer.

Interactive Data Table: Advantages of Cy3-Labeled Probes in FISH

FeatureAdvantageImplication for FISHReference
High Fluorescence Intensity5-10 times brighter than fluorescein (B123965)Enhanced signal detection, especially for small targets fluorofinder.comnih.gov
High PhotostabilityResistant to fading during prolonged light exposureAllows for longer integration times and detailed image acquisition fluorofinder.comnih.gov
Low Background FluorescenceLow fluorescence in solutionEnables detection of target chromosomes without extensive washing steps fluorofinder.comnih.gov
Suitability for Multicolor FISHCan be combined with other fluorophoresSimultaneous detection of multiple chromosomal targets nih.govresearchgate.netcreative-bioarray.com

Northern and Western Blotting Applications

This compound offers a sensitive and quantitative alternative to traditional radioactive and chemiluminescent detection methods in Northern and Western blotting. Its utility stems from its ability to be either directly conjugated to biomolecules or to probes, enabling fluorescent visualization.

In the context of Northern blotting , which is used to detect specific RNA sequences, probes labeled with this compound can be employed for hybridization. This non-radioactive approach provides high sensitivity and allows for the quantification of RNA levels. nih.govresearchgate.netjenabioscience.combasicmedicalkey.com The fluorescent signal from the hybridized probe can be detected using standard fluorescence imaging systems, offering a safer and more stable alternative to 32P-labeled probes. nih.govbasicmedicalkey.com

For Western blotting , this compound is particularly advantageous for the detection of glycoproteins. nih.gov The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate to generate aldehyde groups, which then serve as reactive sites for covalent attachment of this compound. This direct labeling method allows for the specific detection and quantification of total glycoproteins on a blot without the need for antibodies. azurebiosystems.comabcam.comnih.govazurebiosystems.com This approach is valuable for studying changes in global glycosylation patterns or for normalizing protein loading of glycoproteins.

Table 1: Hypothetical Data for Fluorescent Western Blot Quantification of Glycoproteins Using this compound

SampleTreatmentTotal Protein (μg)Cyanine3 Fluorescence Intensity (Arbitrary Units)Normalized Glycoprotein (B1211001) Level
1Control2055,0001.00
2Drug A2078,0001.42
3Drug B2042,0000.76
4Untreated2056,5001.03

This table illustrates a potential application of this compound in quantitative Western blotting. The fluorescence intensity of the labeled glycoproteins is normalized to the total protein loaded in each lane to determine the relative changes in glycoprotein abundance upon different treatments.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) Studies

Single-molecule FRET (smFRET) is a powerful technique that allows for the study of conformational dynamics and intermolecular interactions of biomolecules in real-time. jenabioscience.comnih.gov In a typical smFRET experiment, a donor fluorophore and an acceptor fluorophore are attached to specific sites on a molecule or interacting molecules. The efficiency of energy transfer from the donor to the acceptor is highly dependent on the distance between them, providing a molecular ruler in the range of 3-8 nanometers. nih.gov

Cyanine3 (the fluorophore component of this compound) is a commonly used donor fluorophore in smFRET studies due to its brightness and photostability. nih.govnih.gov It is often paired with an acceptor dye like Cyanine5. By labeling specific sites on a protein with this compound (and a suitable acceptor), researchers can monitor changes in FRET efficiency that correspond to conformational changes, such as protein folding, unfolding, or the binding of a ligand. nih.govkoreascience.krmdpi.com

Table 2: Representative smFRET Data for a Protein Undergoing Conformational Change

StateConditionMean FRET Efficiency (E)Predominant Conformation
1Unbound0.35 ± 0.05Open
2Ligand-bound0.78 ± 0.07Closed
3Denatured0.15 ± 0.04Unfolded

This table provides an example of how smFRET data can distinguish between different conformational states of a protein. The change in FRET efficiency upon ligand binding indicates a shift from an "open" to a "closed" conformation. The data is based on studies of various proteins using Cy3 as a FRET donor. nih.govkoreascience.krmdpi.com

Exploration in Quantitative Biochemical Analysis

The reactivity of the hydrazide group with carbonyls makes this compound a valuable reagent for the quantitative analysis of various biomolecules, particularly carbohydrates and glycoproteins. nih.gov This labeling strategy is often employed in conjunction with separation techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), followed by fluorescence detection.

A key application is in glycomics and glycoproteomics , where this compound is used to label glycans that have been released from glycoproteins. umn.edu The reducing end of the free glycan contains an aldehyde group that readily reacts with the hydrazide. The resulting fluorescently tagged glycans can then be separated and quantified, allowing for detailed profiling of the glycome under different physiological or pathological conditions. nih.govresearchgate.net

Furthermore, this labeling can be applied to the quantitative analysis of glycoproteins in complex mixtures. By oxidizing the sialic acid or other sugar residues on intact glycoproteins to create aldehydes, this compound can be used to fluorescently label the entire glycoprotein population. The fluorescence intensity is proportional to the amount of glycoprotein, enabling quantitative comparisons between different samples. azurebiosystems.comnih.gov

Table 3: Example of Quantitative Analysis of Human Serum Transferrin Glycosylation

Sample SourceGlycan TypeRelative Abundance (%)
Healthy ControlAsialo-transferrin5.2 ± 0.8
Healthy ControlDisialo-transferrin15.7 ± 1.5
Healthy ControlTetrasialo-transferrin79.1 ± 2.3
Patient with CDGAsialo-transferrin18.5 ± 2.1
Patient with CDGDisialo-transferrin45.3 ± 3.5
Patient with CDGTetrasialo-transferrin36.2 ± 2.9

This table illustrates the use of fluorescent labeling for the quantitative analysis of transferrin glycoforms. Differences in the relative abundance of variously sialylated forms of transferrin can be indicative of certain congenital disorders of glycosylation (CDG). The data is representative of findings from studies on transferrin glycosylation. nih.govnih.gov

Role of Cyanine3 Hydrazide in Biosensing and Molecular Probing Research

Development of Molecular Probes for Biomarker Detection

Cyanine3 hydrazide is instrumental in the development of molecular probes for detecting specific biomarkers. Its reactivity with carbonyl groups allows for the selective labeling of biomolecules that present these functional groups, either naturally or after chemical modification. medchemexpress.comglpbio.comaxispharm.comlumiprobe.com This includes labeling antibodies and glycoproteins following periodate (B1199274) oxidation, or proteins that have undergone oxidative stress or deamination. lumiprobe.commedchemexpress.comglpbio.comlabscoop.comaxispharm.com The resulting fluorescently labeled molecules can serve as probes to identify and localize biomarkers in research and diagnostics. axispharm.comaxispharm.com The bright fluorescence of Cyanine3 facilitates high-contrast signals, enhancing the sensitivity of detection methods. axispharm.com Cyanine (B1664457) dyes, in general, are widely used as molecular probes in diagnostic assays to detect markers with high sensitivity. axispharm.com

Applications in Quantitative Polymerase Chain Reaction (qPCR)

Cyanine dyes, including those related to Cyanine3, find applications in quantitative Polymerase Chain Reaction (qPCR). lumiprobe.comaxispharm.com While the search results specifically mention Cyanine dyes in general or related applications like oligonucleotide synthesis for PCR/qPCR, the principle involves using fluorescent labels to track nucleic acid amplification in real-time, thereby increasing the sensitivity of the PCR process. axispharm.com Fluorescent RNA labeling using cyanine dyes allows researchers to track and quantify RNA molecules, which is relevant in studies involving gene expression and viral replication mechanisms.

Design of Optical Sensors for Environmental and Biological Monitoring

Cyanine dyes are employed in the design of optical sensors for both environmental and biological monitoring. axispharm.com These sensors leverage the fluorescent properties of cyanine dyes to detect changes in their environment or the presence of specific analytes. axispharm.commdpi.com While the search results broadly discuss cyanine dyes in optical sensors that respond to environmental changes like pH or temperature and detect ions, they also highlight their use in monitoring biochemical assays. axispharm.com The ability of cyanine dyes to bind to specific target molecules and exhibit changes in fluorescence upon binding is fundamental to their function as optical sensors in biological contexts. axispharm.commdpi.comresearchgate.net For instance, cyanine-based fluorescent sensors have been developed for detecting ions like zinc in living cells and organisms, demonstrating their utility in biological monitoring. researchgate.net

Here is a table summarizing some spectral properties of this compound and sulfo-Cyanine3 hydrazide based on the search results:

PropertyThis compoundSulfo-Cyanine3 hydrazideSource(s)
Excitation Maximum (nm)555548 lumiprobe.comlabscoop.comlumiprobe.comaatbio.com
Emission Maximum (nm)570563 lumiprobe.comlabscoop.comlumiprobe.comaatbio.com
Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)150000162000 lumiprobe.comlabscoop.cominterchim.frlumiprobe.comaatbio.com
Fluorescence Quantum Yield0.310.1 lumiprobe.comlabscoop.cominterchim.frlumiprobe.com

Note: Data compiled from various sources, slight variations may exist.

Integration of Cyanine3 Hydrazide in Multifunctional Research Constructs

Conjugation with Nanoparticle Systems for Enhanced Probing

The conjugation of Cyanine3 hydrazide to nanoparticle systems creates powerful probes for sensitive and specific detection in biological assays. The inherent properties of nanoparticles, such as a high surface-area-to-volume ratio and unique optical characteristics, are combined with the intense fluorescence of Cyanine3 to amplify signals and improve assay performance.

A key strategy for this conjugation involves specific and directional coupling chemistries. In one advanced approach, hydrazide-modified nanoparticles are used for the site-specific directional conjugation of antibodies. This method leverages the reaction between the hydrazide groups on the nanoparticle surface and aldehyde groups generated in the Fc region of an antibody through periodate (B1199274) oxidation. This directional conjugation ensures that the antigen-binding sites (Fab domains) of the antibody are oriented away from the nanoparticle surface, maximizing their availability for antigen binding. This contrasts with non-directional methods, such as passive adsorption, which can lead to improper antibody orientation and reduced biological activity. The resulting this compound-labeled nanoparticle-antibody conjugates exhibit enhanced bioactivity and sensitivity in applications like immunochromatographic assays.

Gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs) are commonly used cores for these constructs. The conjugation of this compound not only adds a fluorescent signaling capability but also allows for the tracking and quantification of the nanoparticles themselves in various biological models.

Table 1: Comparison of Nanoparticle Conjugation Methods for Immunoassays (This table is interactive. Click on headers to sort.)

Conjugation MethodKey ChemistryOrientation ControlResulting BioactivityTypical Nanoparticle Core
Hydrazide-Aldehyde ChemistryCovalent bond between hydrazide (on nanoparticle) and aldehyde (on antibody Fc region)Directional (Site-specific)HighGold (AuNP)
Passive AdsorptionElectrostatic and hydrophobic interactionsNon-directional (Random)Variable / ReducedGold (AuNP)
Carbodiimide (B86325) ChemistryCovalent amide bond between carboxyl groups and primary aminesNon-directional (Random)ModeratePolymeric Nanoparticles
Thiol-Maleimide ChemistryCovalent bond between thiol groups and maleimide (B117702) groupsSite-specific (if thiols are engineered)HighGold (AuNP), Silver (AgNP)

Formulation in Polymeric Systems for Controlled Release Research

This compound is a valuable tool for research into polymeric systems designed for the controlled and sustained release of therapeutic agents. By incorporating this fluorescent dye, researchers can non-invasively monitor the formulation, localization, and release kinetics of the polymer carrier or its encapsulated cargo.

The hydrazide functional group allows for the stable, covalent labeling of various polymeric materials. Polymers such as chitosan, hyaluronic acid, and triblock copolymers like poly(lactic-co-glycolic acid)-poly(ethylene glycol)-poly(lactic-co-glycolic acid) (PLGA-PEG-PLGA) can be functionalized with aldehyde or ketone groups to facilitate reaction with this compound. aatbio.comnih.govnih.govnih.gov This labeling enables the visualization of the polymer matrix itself, allowing for the study of its degradation, swelling behavior, and biodistribution. nih.gov

In other applications, the drug molecule encapsulated within the polymer matrix is labeled with this compound. This allows for direct tracking of the drug's release from the carrier and its subsequent uptake by target cells. This is particularly useful for optimizing release profiles, ensuring that the therapeutic agent is delivered at the desired rate and location. For instance, in thermo-sensitive hydrogels like PLGA-PEG-PLGA, which change their properties in response to temperature, this compound labeling can be used to visualize drug release as the hydrogel dissolves. aatbio.comnih.gov

Table 2: Polymeric Systems for Controlled Release Utilizing Fluorescent Tracking (This table is interactive. Click on headers to sort.)

Polymer SystemCommon ApplicationLabeling Strategy with this compoundInformation Gained
PLGA-PEG-PLGAInjectable, thermo-sensitive hydrogels for drug/vaccine deliveryConjugation to polymer backbone or encapsulated proteinHydrogel degradation rate, drug release kinetics
ChitosanNanoparticles for oral or mucosal drug deliveryConjugation to chitosan's functional groups or drug cargoNanoparticle stability, biodistribution, cellular uptake
Hyaluronic Acid (HA)Hydrogels for tissue engineering and targeted cancer therapyConjugation to HA backbone via its carboxyl groups (after activation)Carrier localization at target sites (e.g., CD44-expressing tumors)

Hybrid Systems for Advanced Photophysical Research

This compound is integrated into complex hybrid systems to investigate fundamental photophysical processes, most notably Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor fluorophore that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a "molecular ruler" for studying conformational changes and binding events in biomolecules.

In these hybrid systems, this compound can act as either a FRET donor or acceptor. A prominent example is the pairing of semiconductor quantum dots (QDs) with Cyanine3. QDs are excellent FRET donors due to their broad absorption spectra, narrow and symmetric emission peaks, and high photostability. When a QD (donor) is brought into close proximity with a Cyanine3 molecule (acceptor), excitation of the QD can lead to emission from the Cyanine3, providing a clear FRET signal. nih.gov The hydrazide functionality is used to covalently link the Cyanine3 dye to one of the interacting components (e.g., a protein or nucleic acid), while the QD is linked to the other.

These QD-Cyanine3 hybrid systems are used to study:

Distance Dependence: Quantifying the relationship between FRET efficiency and the precise distance between the QD and the dye.

Stoichiometry: Resolving the number of acceptor molecules interacting with a single donor QD.

Molecular Interactions: Detecting the binding of proteins or the hybridization of DNA strands by observing the appearance or change in a FRET signal.

The photophysical properties of these constructs are meticulously characterized to build accurate models for biophysical research.

Table 3: Characteristics of a Quantum Dot-Cyanine3 FRET Pair (This table is interactive. Click on headers to sort.)

ComponentRoleRelevant Photophysical PropertyExample
Quantum Dot (e.g., CsPbBr3)DonorBroad absorption, narrow emission, high quantum yieldEmission peak centered around 520 nm
Cyanine3AcceptorAbsorption spectrum must overlap with donor's emissionAbsorption peak centered around 555 nm
Hybrid SystemFRET ConstructFörster Radius (R₀): Distance at which FRET efficiency is 50%~4.6 nm for a CsPbBr₃ QD-Cy3 pair nih.gov

Future Directions and Emerging Research Avenues for Cyanine3 Hydrazide

Development of Novel Derivatives with Tailored Spectroscopic Attributes

A significant avenue of ongoing research is the synthesis of novel Cyanine3 hydrazide derivatives with enhanced or specialized properties. The goal is to create probes with improved water solubility, altered spectral characteristics, and enhanced quantum yields to suit specific experimental needs.

A prominent example is the development of sulfo-Cyanine3 hydrazide. lumiprobe.com This derivative incorporates sulfonate groups into the cyanine (B1664457) dye structure, which significantly increases its water solubility. lumiprobe.com This modification is particularly advantageous for biological labeling reactions that must be performed in aqueous buffers without organic co-solvents, which can be detrimental to protein structure and function. lumiprobe.com While the core spectral properties remain similar to the parent compound, the improved hydrophilicity of sulfo-Cyanine3 hydrazide facilitates more efficient labeling of biomolecules like antibodies and proteins in their native environment. lumiprobe.com

Future work in this area aims to create a broader palette of this compound derivatives. By strategically modifying the polymethine bridge or the heterocyclic nuclei of the cyanine structure, researchers can fine-tune the excitation and emission maxima. glpbio.com This could lead to derivatives with spectra tailored to excite with specific laser lines or to minimize spectral overlap in multi-color imaging experiments.

Table 1: Comparison of Spectroscopic Properties of this compound and its Sulfonated Derivative

PropertyThis compoundsulfo-Cyanine3 hydrazide
Excitation Maximum555 nm lumiprobe.combroadpharm.comantibodies.com548 nm lumiprobe.com
Emission Maximum570 nm lumiprobe.combroadpharm.comantibodies.com563 nm lumiprobe.com
Molar Extinction Coefficient150,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.combroadpharm.comantibodies.com162,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.com
Fluorescence Quantum Yield0.31 lumiprobe.combroadpharm.comantibodies.com0.1 lumiprobe.com
SolubilityModerate in water, good in polar organic solvents lumiprobe.comglpbio.comGood in water lumiprobe.com

Advancements in Multiplexed Labeling Strategies

The ability to simultaneously visualize multiple targets within a single sample is crucial for understanding complex biological systems. This compound is well-suited for such multiplexed labeling strategies when used in combination with other fluorescent probes that have distinct spectral properties.

Cyanine dyes are a broad class of fluorophores with members that emit across the visible and near-infrared spectrum. glpbio.com For instance, Cyanine3, which emits orange-red light, can be paired with Cyanine5, a far-red emitting dye. interchim.fr This pairing allows for two-color detection with minimal spectral crosstalk. In a typical multiplexing experiment, this compound could be used to label one target population of glycoproteins, while a spectrally compatible reactive dye, such as Cyanine5 NHS ester, could be used to label a specific protein through its amine groups. This approach enables the simultaneous imaging and co-localization analysis of different molecular species.

Emerging research focuses on expanding the number of targets that can be detected simultaneously. This involves incorporating this compound into larger panels of fluorescent dyes, including other cyanine derivatives like Cy3.5 and Cy7. glpbio.com The development of advanced imaging systems with sophisticated spectral unmixing capabilities further enhances the potential for highly multiplexed experiments, allowing researchers to probe intricate cellular networks and interactions with greater detail. The combination of different cyanine dyes with modern imaging techniques, such as super-resolution microscopy, allows for the observation of biomolecules at the single-molecule level. biotium.com

Integration into Automated High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and systems biology, enabling the rapid analysis of thousands of samples. There is a growing trend to integrate fluorescent probes like this compound into automated HTS platforms to provide a robust and scalable readout for cellular and biochemical assays. nih.govnih.gov

In the context of HTS, this compound can be used to quantify changes in glycosylation patterns or to detect levels of oxidative stress across many samples simultaneously. For example, an automated liquid handling system could be programmed to perform periodate (B1199274) oxidation followed by this compound labeling on cells grown in 384-well plates. interchim.frnih.govmdpi.com A high-content imaging system can then automatically acquire and analyze the fluorescence intensity from each well, providing a quantitative measure of the biological effect of a library of small molecules. nih.gov

The integration of such fluorescent assays into HTS workflows accelerates preclinical testing and the discovery of new therapeutic agents. nih.govnih.gov Future developments will likely involve the creation of specialized HTS-compatible kits and reagents based on this compound, optimized for minimal hands-on time and maximal reproducibility in automated environments. mdpi.comlumiprobe.com This will enable large-scale screening for drugs that modulate glycoprotein (B1211001) processing or protect against oxidative damage.

Exploration in Chemical Biology Tools for Unraveling Biological Processes

This compound serves as a powerful chemical biology tool for the targeted investigation of biological processes involving carbonyl-containing molecules. Its utility stems from the specific reactivity of the hydrazide group, which forms a stable hydrazone bond with aldehydes and ketones. lumiprobe.comlumiprobe.comthermofisher.com

A primary application in chemical biology is the study of glycans (sugar chains) on glycoproteins. nih.gov Many cell-surface and secreted proteins are glycosylated, and these glycans play critical roles in cell signaling, adhesion, and immune recognition. Researchers can use a mild oxidizing agent, sodium periodate, to selectively generate aldehyde groups on sialic acids or other sugar residues containing cis-diols. interchim.frlumiprobe.com this compound can then be used to specifically label these oxidized sugars, allowing for the visualization of glycoprotein localization, trafficking, and abundance. interchim.frbiotium.com This labeling strategy is particularly useful for tagging antibodies, as the sugar moieties are often located on the Fc region, away from the antigen-binding site, thus preserving the antibody's function. interchim.fr

Furthermore, this compound is used to detect and quantify carbonyl groups that arise from oxidative stress. lumiprobe.comaxispharm.com Reactive oxygen species can damage proteins and lipids, leading to the formation of aldehydes and ketones. By labeling these oxidative modifications with this compound, researchers can visualize the extent and location of oxidative damage within cells and tissues, providing insights into the mechanisms of various diseases. axispharm.com

Future explorations will leverage this compound to answer more complex biological questions. This includes its use in advanced microscopy techniques like fluorescence lifetime imaging (FLIM) and super-resolution microscopy to study the dynamics of glycosylation in living cells with unprecedented detail. biotium.comdfg.de

Q & A

Q. What are the primary synthetic routes for functionalizing Cyanine3 hydrazide in biomolecular labeling applications?

this compound is typically synthesized via maleimide-thiol coupling or hydrazide-aldehyde conjugation. For glycoprotein labeling, periodate oxidation is used to generate aldehydes on glycans, enabling covalent bonding with the hydrazide group . Post-functionalization often involves optimizing solvent conditions (e.g., aqueous vs. organic) and reaction times to achieve consistent labeling efficiency .

Q. How is this compound employed in glycoprotein labeling workflows?

Standard protocols involve oxidizing glycoproteins with sodium periodate (10 mM, pH 5–7, 30 min, 4°C) to expose cis-diols as aldehydes. This compound (1–5 µM) is then incubated with the oxidized glycoprotein (2–4 hrs, room temperature). Unreacted dye is removed via size-exclusion chromatography or dialysis . Fluorescence quantification or mass spectrometry (MS) confirms labeling efficiency .

Q. What detection methods are used to validate this compound conjugates?

Fluorescence spectroscopy (ex/em: 550/570 nm) and MALDI-TOF MS are standard for direct conjugate detection. For glycoproteomics, LC-MS/MS identifies labeled glycopeptides after hydrazide-based enrichment . NMR is less common due to solubility challenges in aqueous buffers .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in complex biological matrices?

Adjust reaction pH (6.5–7.5) to balance hydrazone bond formation and protein stability. Use organic co-solvents (e.g., DMSO ≤10%) to enhance dye solubility. Periodate oxidation time should be minimized (≤1 hr) to prevent protein aggregation . Competitive assays with unlabeled aldehydes (e.g., formaldehyde quenching) can quantify residual reactivity .

Q. What strategies mitigate solubility issues during NMR characterization of this compound-protein conjugates?

Use deuterated solvents (e.g., DMSO-d6) or surfactant additives (e.g., 0.1% Tween-20) to improve dispersion. Alternatively, cleave the fluorophore post-conjugation using acidic hydrolysis (0.1% TFA) for isolated dye analysis . MS-based validation (e.g., ESI-MS) is recommended for insoluble conjugates .

Q. How can non-specific binding be minimized in hydrazide-based glycopeptide enrichment?

Employ hydrophilic polymer-coated magnetic nanoparticles (e.g., Fe₃O₄@PMAH) to reduce hydrophobic interactions. Pre-block with BSA (1% w/v) and include high-salt washes (500 mM NaCl) to eliminate electrostatic adsorption . Validate specificity using negative controls (e.g., non-glycosylated proteins) .

Q. What analytical workflows integrate this compound labeling with multi-omics studies?

Combine hydrazide-based glycoproteomics with phosphoproteomics via sequential enrichment. After glycopeptide capture, treat samples with PNGase F to release N-glycans for LC-MS/MS analysis. Retain deglycosylated peptides for phosphopeptide IMAC enrichment .

Q. How should contradictory data on hydrazide-aldehyde reaction kinetics be resolved?

Replicate experiments under standardized conditions (pH, temperature, aldehyde density). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for real-time kinetics . Cross-validate with orthogonal techniques (e.g., fluorescence polarization) .

Q. What structural modifications enhance this compound’s specificity for oxidized glycans?

Introduce sulfonate groups (e.g., Sulfo-Cyanine3 hydrazide) to improve aqueous solubility and reduce aggregation. Steric hindrance from branched linkers (e.g., PEG spacers) can minimize non-specific interactions with hydrophobic protein regions .

Q. How can this compound be applied in multi-modal imaging studies?

Co-label with radiotracers (e.g., ⁹⁹ᵐTc) for SPECT/fluorescence dual imaging. Optimize stoichiometry to prevent fluorescence quenching by heavy metals. Validate co-localization via autoradiography and confocal microscopy .

Methodological Considerations

  • Data Contradictions : Discrepancies in hydrazide-aldehyde coupling efficiency may arise from variable glycan accessibility. Use enzymatic deglycosylation (e.g., neuraminidase) to expose cryptic sites .
  • Multi-Omics Integration : Pair glycan profiling with transcriptomics to identify glycosylation enzyme dysregulation in disease models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.